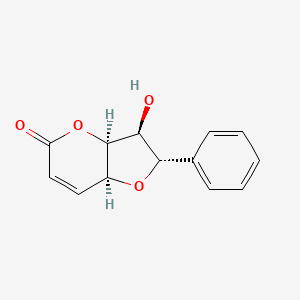
Methyl 2-(pyridin-2-yl)acetate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(pyridin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an acetate group, with a methyl ester and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(pyridin-2-yl)acetate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 2-pyridineacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester, which is then converted to the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of methyl 2-(pyridin-2-yl)acetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and ensure consistent product quality.
化学反応の分析
Types of Reactions
Methyl 2-(pyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 2-(pyridin-2-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials
作用機序
The mechanism of action of methyl 2-(pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
Methyl 2-(pyridin-4-yl)acetate: Similar in structure but with the pyridine ring attached at the 4-position.
Ethyl 2-(pyridin-3-yl)acetate: Contains an ethyl ester instead of a methyl ester and the pyridine ring attached at the 3-position.
2-(Pyridin-4-yl)acetic acid hydrochloride: Similar but lacks the ester group, existing as a carboxylic acid hydrochloride salt.
Uniqueness
Methyl 2-(pyridin-2-yl)acetate hydrochloride is unique due to its specific substitution pattern and the presence of both an ester and a hydrochloride salt. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
175533-26-3 |
|---|---|
分子式 |
C19H26N4O6 |
分子量 |
0 |
同義語 |
Methyl 2-(pyridin-2-yl)acetate HCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-Bromoanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181676.png)
![N-(3-methoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181677.png)
![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181683.png)
![4-{3-[(4-Ethoxyphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B1181688.png)
![3-[3-(2,5-Dimethoxyanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181689.png)


